REACTION_CXSMILES
|
[Li].[C:2]([O:7][CH3:8])(=[O:6])[CH:3]([CH3:5])[CH3:4].[CH2:9](Br)[CH:10]=C.O.[CH2:14]1COCC1>>[CH3:4][C:3]([CH3:14])([CH2:5][CH:9]=[CH2:10])[C:2]([O:7][CH3:8])=[O:6] |^1:0|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the crude dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration volatiles
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(CC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |